molecular formula C20H18N4O3 B4301512 10-imino-2-(4-methoxyphenyl)tetrahydro-8a,4-(epoxymethano)chromene-3,3,4(2H,4aH)-tricarbonitrile

10-imino-2-(4-methoxyphenyl)tetrahydro-8a,4-(epoxymethano)chromene-3,3,4(2H,4aH)-tricarbonitrile

Cat. No.: B4301512
M. Wt: 362.4 g/mol
InChI Key: NIQNGEJIBOTJBP-UHFFFAOYSA-N
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Description

10-imino-2-(4-methoxyphenyl)tetrahydro-8a,4-(epoxymethano)chromene-3,3,4(2H,4aH)-tricarbonitrile: is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-imino-2-(4-methoxyphenyl)tetrahydro-8a,4-(epoxymethano)chromene-3,3,4(2H,4aH)-tricarbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tricyclic core: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Introduction of the imino group: This step involves the reaction of the tricyclic intermediate with an appropriate amine under controlled conditions.

    Addition of the methoxyphenyl group: This is typically done through a nucleophilic substitution reaction, where the methoxyphenyl group is introduced using a suitable electrophile.

    Formation of the tricarbonitrile moiety:

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the imino group, converting it to an amine.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at positions adjacent to the nitrile groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

Biology: In biological research, this compound is studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity.

Medicine: The compound has shown promise in preliminary studies as a potential therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.

Industry: In the industrial sector, the compound is explored for its potential use in the development of advanced polymers and other materials with specialized applications.

Mechanism of Action

The exact mechanism of action of 10-imino-2-(4-methoxyphenyl)tetrahydro-8a,4-(epoxymethano)chromene-3,3,4(2H,4aH)-tricarbonitrile is still under investigation. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique tricyclic structure. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Uniqueness: The uniqueness of 10-imino-2-(4-methoxyphenyl)tetrahydro-8a,4-(epoxymethano)chromene-3,3,4(2H,4aH)-tricarbonitrile lies in its specific combination of functional groups and its tricyclic structure, which confer distinct chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

12-imino-9-(4-methoxyphenyl)-10,11-dioxatricyclo[5.3.2.01,6]dodecane-7,8,8-tricarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c1-25-14-7-5-13(6-8-14)16-18(10-21,11-22)19(12-23)15-4-2-3-9-20(15,26-16)27-17(19)24/h5-8,15-16,24H,2-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQNGEJIBOTJBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(C3(C4CCCCC4(O2)OC3=N)C#N)(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-imino-2-(4-methoxyphenyl)tetrahydro-8a,4-(epoxymethano)chromene-3,3,4(2H,4aH)-tricarbonitrile
Reactant of Route 2
10-imino-2-(4-methoxyphenyl)tetrahydro-8a,4-(epoxymethano)chromene-3,3,4(2H,4aH)-tricarbonitrile
Reactant of Route 3
10-imino-2-(4-methoxyphenyl)tetrahydro-8a,4-(epoxymethano)chromene-3,3,4(2H,4aH)-tricarbonitrile
Reactant of Route 4
10-imino-2-(4-methoxyphenyl)tetrahydro-8a,4-(epoxymethano)chromene-3,3,4(2H,4aH)-tricarbonitrile
Reactant of Route 5
10-imino-2-(4-methoxyphenyl)tetrahydro-8a,4-(epoxymethano)chromene-3,3,4(2H,4aH)-tricarbonitrile
Reactant of Route 6
10-imino-2-(4-methoxyphenyl)tetrahydro-8a,4-(epoxymethano)chromene-3,3,4(2H,4aH)-tricarbonitrile

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